

# A Technical Guide to Patulin-13C7: Commercial Availability and Analytical Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Patulin-<sup>13</sup>C<sub>7</sub>, a stable isotope-labeled internal standard crucial for the accurate quantification of the mycotoxin patulin. This document details its commercial availability, key technical specifications, and established analytical methodologies, offering a valuable resource for researchers in food safety, toxicology, and analytical chemistry.

## **Commercial Suppliers and Availability**

Patulin-<sup>13</sup>C<sub>7</sub> is readily available from several reputable suppliers of analytical standards. It is typically supplied as a solution in acetonitrile at a standard concentration, ensuring ease of use and accurate spike-in for analytical workflows. Below is a summary of offerings from prominent commercial vendors.



Supplier	Product Name	Catalog Number (Example)	Standard Concentrati on	Format	Purity
Cayman Chemical	Patulin- <sup>13</sup> C <sub>7</sub>	31301	25 μg/mL	1.2 mL in Acetonitrile	≥98%[1]
LGC Standards	Patulin <sup>13</sup> C <sub>7</sub> 25 μg/mL in Acetonitrile	TRC- Q509502	25 μg/mL	1.2 mL in Acetonitrile	Not specified
Sigma- Aldrich (Fluka)	Patulin- <sup>13</sup> C <sub>7</sub>	35516	25 μg/mL	1.2 mL in Acetonitrile	Not specified
Romer Labs	Biopure™ U- [¹³Cォ]-Patulin	Not specified	25 μg/mL	Not specified	Not specified
MedChemEx press	Patulin- <sup>13</sup> C7	HY-N6779S	Not specified	30 μg in 1.2 mL Acetonitrile	Not specified

# **Technical Specifications**

Patulin-<sup>13</sup>C<sub>7</sub> is a non-radioactive, stable isotope-labeled version of patulin where all seven carbon atoms have been replaced with carbon-13. This isotopic enrichment provides a distinct mass shift, allowing it to be differentiated from the unlabeled native patulin in mass spectrometry-based analyses. Its physicochemical and chromatographic properties are virtually identical to those of unlabeled patulin, making it an ideal internal standard to correct for variations during sample preparation, cleanup, and ionization.[2]

#### Key Molecular Information:

• Formal Name: 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one-2,3,3a,4,6,7,7a-13C7[1]

Molecular Formula: [¹³C]<sub>7</sub>H<sub>6</sub>O<sub>4</sub>[¹]

Molecular Weight: ~161.1 g/mol [1]



# **Experimental Protocols: Quantification of Patulin**

Patulin-<sup>13</sup>C<sub>7</sub> is primarily employed as an internal standard in isotope dilution assays for the accurate quantification of patulin in various matrices, particularly in fruit juices and other applebased products.[3] The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects and analyte losses during sample processing.

## **Sample Preparation: Solid-Phase Extraction (SPE)**

A common and effective method for sample cleanup and concentration prior to analysis is Solid-Phase Extraction (SPE). The following is a generalized SPE protocol for apple juice.

Diagram: Generalized SPE Workflow for Patulin Analysis



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Caption: A typical solid-phase extraction workflow for the purification of patulin from apple juice.

#### Detailed Steps:

- Sample Pre-treatment: For cloudy juice samples, centrifugation (e.g., ≥ 5000 rpm for 5-10 min) is recommended.[4]
- Spiking: An appropriate volume of the Patulin-<sup>13</sup>C<sub>7</sub> internal standard solution is added to a known volume of the sample.
- SPE Cartridge Conditioning: The SPE cartridge (e.g., Oasis MAX or SupelMIP® SPE Patulin) is conditioned sequentially with a solvent like methanol followed by water.[5][6]
- Sample Loading: The spiked sample is loaded onto the conditioned SPE cartridge.



- Washing: The cartridge is washed to remove interfering matrix components. A typical wash
  may involve solutions like 5mM ammonium acetate and water.[5]
- Elution: Patulin and its labeled internal standard are eluted from the cartridge using an appropriate solvent, such as methanol or a mixture of n-hexane and acetone.[4][5]
- Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent for injection into the analytical instrument (e.g., a mixture of methanol and water with 0.1% acetic acid).[4]

## **Analytical Methodologies**

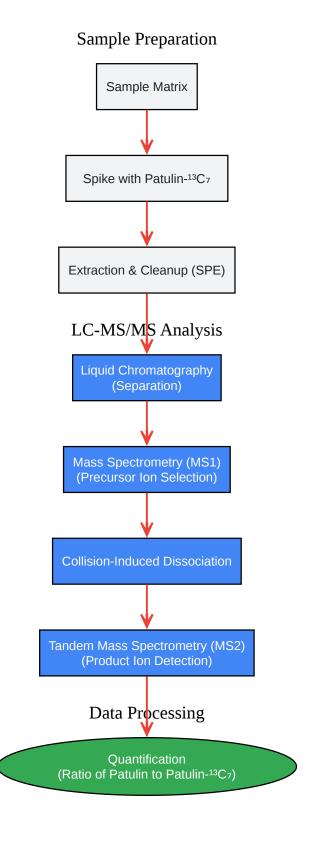
LC-MS/MS is a highly sensitive and selective technique for the quantification of patulin.

#### Typical LC-MS/MS Parameters:

Parameter	Example Value		
LC Column	C18 reverse-phase column (e.g., Thermo Scientific™ Vanquish™)		
Mobile Phase A	Water with 0.1% acetic acid or 5mM ammonium acetate[5][7]		
Mobile Phase B	Acetonitrile or Methanol[5]		
Flow Rate	0.2 - 0.5 mL/min		
Injection Volume	5 - 20 μL		
Ionization Mode	Negative Electrospray Ionization (ESI-) or Atmospheric Pressure Chemical Ionization (APCI)[3][7]		
MS/MS Transitions	Patulin: m/z 153 $\rightarrow$ 109, 85, or 81[7][8] Patulin- <sup>13</sup> C <sub>7</sub> : m/z 160 $\rightarrow$ 115[8]		

Diagram: Logical Flow for Isotope Dilution LC-MS/MS Analysis





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Caption: Workflow for quantitative analysis of patulin using an isotope dilution LC-MS/MS method.

GC-MS is another powerful technique for patulin analysis, often requiring derivatization to improve the volatility of the analyte.

#### Typical GC-MS Parameters:

Parameter	Example Value		
GC Column	HP-5MS or similar		
Carrier Gas	Helium		
Injection Mode	Splitless or Split (e.g., 1:50)[9]		
Derivatization Agent	Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[10]		
Ionization Mode	Electron Impact (EI)		
Acquisition Mode	Selected Ion Monitoring (SIM)		
Monitored Ions	Dependent on the derivatized form of patulin and Patulin-13C7		

## **Other Research Applications**

While the predominant use of Patulin-<sup>13</sup>C<sub>7</sub> is as an internal standard, stable isotope labeling, in general, is a valuable tool in metabolic research. For instance, isotopic labeling has been used to investigate the detoxification pathway of patulin by the yeast Rhodotorula kratochvilovae, revealing that it is converted to the less toxic desoxypatulinic acid.[11] Although direct studies using commercially supplied Patulin-<sup>13</sup>C<sub>7</sub> as a tracer in signaling pathways were not prominently found, its availability opens possibilities for its use in metabolic flux analysis and studies on the cellular fate of patulin.

## Conclusion

Patulin-<sup>13</sup>C<sub>7</sub> is an indispensable tool for any laboratory conducting quantitative analysis of patulin. Its commercial availability from multiple suppliers ensures that researchers have access to high-quality internal standards. The use of Patulin-<sup>13</sup>C<sub>7</sub> in conjunction with



established analytical techniques like LC-MS/MS and GC-MS allows for the generation of accurate, reliable, and defensible data, which is critical for food safety monitoring and toxicological research.

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